![molecular formula C23H24N4O2S B2516117 5-((3,4-二氢异喹啉-2(1H)-基)(3-甲氧基苯基)甲基)-2-乙基噻唑并[3,2-b][1,2,4]三唑-6-醇 CAS No. 887220-31-7](/img/structure/B2516117.png)
5-((3,4-二氢异喹啉-2(1H)-基)(3-甲氧基苯基)甲基)-2-乙基噻唑并[3,2-b][1,2,4]三唑-6-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that appears to be a derivative of thiazolo[3,2-b][1,2,4]triazole with additional substituents including a dihydroisoquinoline and a methoxyphenyl group. This structure suggests potential biological activity, possibly in the realm of antimicrobial properties, given the known activities of similar heterocyclic compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline involves treating thiourea with chloroacetyl derivatives, followed by reactions with aromatic aldehydes and phenyl isothiocyanate to yield thiazolo-s-triazines . Similarly, isothiazolo[5,4-b]quinolines can be synthesized from 2-chloro-3-formylquinolines through reactions with sodium sulfide and hydroxylamine, followed by cyclization with acetic anhydride . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate dihydroisoquinoline and methoxyphenyl substituents at the relevant steps.
Molecular Structure Analysis
The molecular structure of the compound likely features a thiazolo[3,2-b][1,2,4]triazole core, which is a fused heterocyclic system known for its potential pharmacological activities. The presence of a dihydroisoquinoline moiety could add to the complexity of the molecule, potentially affecting its binding properties and biological activity. The methoxyphenyl group could also influence the molecule's lipophilicity and ability to interact with biological targets.
Chemical Reactions Analysis
The compound's structure suggests it could undergo various chemical reactions typical for its functional groups. For example, the thiazole and triazole rings might participate in nucleophilic substitution reactions or act as ligands in coordination chemistry. The dihydroisoquinoline portion could be involved in electrophilic substitution reactions, given its aromatic nature. The methoxy group might be subject to demethylation under certain conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not provided, we can infer from related structures that it would exhibit properties typical of aromatic heterocycles. This includes moderate to low solubility in water, potential for crystallinity, and stability under standard conditions. The presence of multiple nitrogen atoms in the structure suggests it could have basic properties and form salts with acids. The compound's spectral data, such as IR, NMR, and mass spectrometry, would be crucial for its characterization .
科学研究应用
化学合成与结构分析
与“5-((3,4-二氢异喹啉-2(1H)-基)(3-甲氧基苯基)甲基)-2-乙基噻唑并[3,2-b][1,2,4]三唑-6-醇”相关的化合物研究通常涉及新型1,2,4-三唑衍生物的合成及其结构分析。例如,研究已经探索了新型三唑衍生物的合成及其作为抗菌剂的潜力,因为它们的结构性质和反应性。这些合成涉及复杂的化学反应,包括席夫碱和曼尼希碱衍生物的形成,以获得具有显著生物活性的化合物(Bektaş等人,2007)。此外,通过氧化环化过程创建新型三唑并异喹啉展示了该化合物的多功能性和进一步药理探索的潜力(Manivel等人,2015)。
抗菌活性
与“5-((3,4-二氢异喹啉-2(1H)-基)(3-甲氧基苯基)甲基)-2-乙基噻唑并[3,2-b][1,2,4]三唑-6-醇”在结构上相关的化合物已经过抗菌性能评估。研究表明,某些衍生物对各种病原体(包括细菌和真菌)表现出中度到显着的抗菌活性。这些发现突出了基于三唑和异喹啉支架开发新型抗菌剂的潜力,以解决抗菌剂耐药性的日益严重的担忧(Mukhtar等人,2022)。
微管蛋白聚合抑制
研究还探讨了异喹啉和三唑衍生物与微管蛋白(细胞分裂中的关键蛋白)的相互作用。一些衍生物已被确认为微管蛋白聚合的有效抑制剂,这是一种破坏微管装配的机制,导致细胞周期停滞和潜在的抗癌作用。这些研究强调了这些化合物在癌症治疗中的治疗潜力,特别是在靶向微管蛋白上的秋水仙碱结合位点以抑制细胞分裂方面(Wang等人,2014)。
作用机制
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that the carboxylate group might occupy the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is oil-soluble , which suggests that it may have good bioavailability due to its ability to cross lipid bilayers.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the compound is a broad-spectrum ultraviolet absorber, with high photostability, and can absorb uvb and uva . This suggests that the compound’s action, efficacy, and stability may be influenced by exposure to ultraviolet light.
属性
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-3-19-24-23-27(25-19)22(28)21(30-23)20(16-9-6-10-18(13-16)29-2)26-12-11-15-7-4-5-8-17(15)14-26/h4-10,13,20,28H,3,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLDJOPWHZHTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2516034.png)
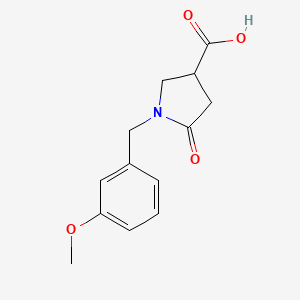
![Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate](/img/structure/B2516037.png)
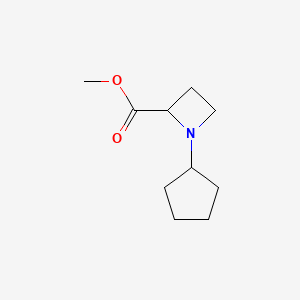
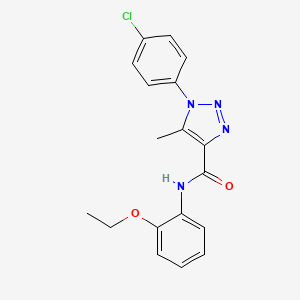
![(E)-2-(benzylsulfonyl)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2516047.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2516048.png)
![2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B2516049.png)
![7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2516051.png)

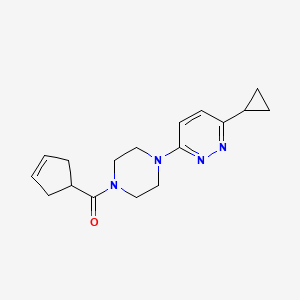
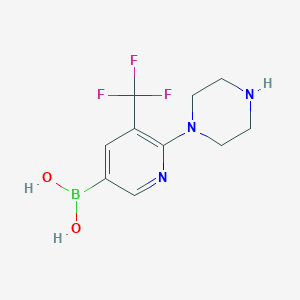

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide](/img/structure/B2516056.png)